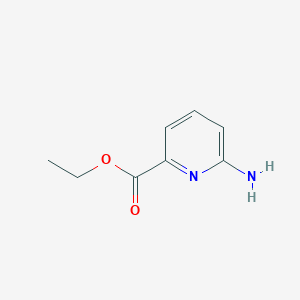

Ethyl 6-aminopicolinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-aminopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-12-8(11)6-4-3-5-7(9)10-6/h3-5H,2H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYDENRYZSEGNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474772 | |

| Record name | ethyl 6-aminopicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69142-64-9 | |

| Record name | ethyl 6-aminopicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 6-Aminopyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 6-aminopicolinate: A Comprehensive Technical Guide for Scientific Professionals

Introduction

Ethyl 6-aminopicolinate, a pivotal heterocyclic building block, holds significant importance in the realms of medicinal chemistry and organic synthesis. Its unique bifunctional nature, possessing both a nucleophilic amino group and an ester moiety on a pyridine scaffold, renders it a versatile precursor for the synthesis of a diverse array of complex molecules with promising biological activities. This technical guide provides an in-depth exploration of this compound, encompassing its fundamental properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery and development. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this compound in their scientific endeavors.

Core Properties and Identification

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in research and development. This section details the key identifiers and characteristics of this compound.

Chemical Structure:

Figure 1: Chemical Structure of this compound.

Identifiers and Physical Properties:

| Property | Value | Reference(s) |

| CAS Number | 69142-64-9 | [1][2][3] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][3][4] |

| Molecular Weight | 166.18 g/mol | [1][3] |

| Synonyms | Ethyl 6-aminopyridine-2-carboxylate, 6-Aminopicolinic acid ethyl ester | [5] |

| Appearance | White to yellow crystalline powder | |

| Melting Point | 70-74 °C | [5] |

| Solubility | Soluble in methanol | [5] |

| Storage | Store in a refrigerator, under an inert atmosphere, and protected from light. |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Fischer esterification of 6-aminopicolinic acid with ethanol in the presence of an acid catalyst.[2] This reversible reaction is driven to completion by using an excess of the alcohol, which often serves as the solvent, and the catalytic amount of a strong acid.

Sources

- 1. US20220226292A1 - Antiviral Applications of Picolinic Acid and its Derivatives - Google Patents [patents.google.com]

- 2. From 6-aminoquinolone antibacterials to 6-amino-7-thiopyranopyridinylquinolone ethyl esters as inhibitors of Staphylococcus aureus multidrug efflux pumps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antiviral 6-amino-quinolones: molecular basis for potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Essential Medicinal Chemistry of Essential Medicines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Ethyl 6-Aminopicolinate as a Versatile Scaffold

Executive Summary

Ethyl 6-aminopicolinate (CAS: 69142-64-9) represents a critical pharmacophore in modern medicinal chemistry. As a pyridine-2-carboxylate derivative functionalized with an amino group at the C6 position, it serves as a bifunctional building block capable of orthogonal reactivity. Its utility spans from the synthesis of fused heterocyclic systems (such as pyrido[2,3-d]pyrimidines) to its role as a bidentate ligand in transition metal catalysis. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, and strategic applications in drug development.

Physicochemical Profile

The following data aggregates experimental values and calculated properties essential for analytical characterization and process scaling.

| Property | Specification |

| IUPAC Name | Ethyl 6-amino-2-pyridinecarboxylate |

| Common Name | This compound |

| CAS Number | 69142-64-9 |

| Molecular Formula | |

| Molecular Weight | 166.18 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 134–136 °C (Lit.) |

| Solubility | Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate |

| pKa (Calculated) | ~3.5 (Pyridine N), ~13 (Amine -NH2) |

| H-Bond Donors | 1 (Primary Amine) |

| H-Bond Acceptors | 4 (Pyridine N, Ester O, Amine N) |

Synthetic Methodologies

Core Synthesis: Fischer Esterification

The most robust industrial route involves the acid-catalyzed esterification of 6-aminopicolinic acid. This method is preferred for its atom economy and ease of purification.

Protocol:

-

Reagents: 6-Aminopicolinic acid (1.0 eq), Absolute Ethanol (Solvent/Reagent), Sulfuric Acid (

, cat. 0.5 eq) or Thionyl Chloride ( -

Setup: Flame-dried round-bottom flask equipped with a reflux condenser and drying tube (

). -

Procedure:

-

Suspend 6-aminopicolinic acid in absolute ethanol (0.5 M concentration).

-

Option A (

): Add conc. -

Option B (

): Add -

Heat the mixture to reflux (approx. 78°C) for 12–16 hours. Monitor by TLC (50% EtOAc/Hexanes).

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove excess ethanol.

-

Neutralize the residue with saturated

(aq) to pH 8. -

Extract with Ethyl Acetate (

). -

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification: Recrystallization from Ethanol/Hexane or flash chromatography.

Downstream Derivatization: Hydrazide Formation

This compound reacts readily with hydrazine hydrate to form 6-aminopicolinohydrazide, a precursor for 1,2,4-triazoles and pyrazoles.

Figure 1: Synthetic workflow from precursor acid to hydrazide derivative.

Structural Analysis & Characterization

Proton NMR ( NMR) Prediction

The structure is characterized by the distinct ethyl ester pattern and the 2,6-disubstituted pyridine ring system.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 1.35 | Triplet ( | 3H | Methyl of ethyl ester. | |

| 4.38 | Quartet ( | 2H | Methylene of ethyl ester; deshielded by oxygen. | |

| 4.80–6.00 | Broad Singlet | 2H | Exchangeable amine protons. Shift varies with concentration/solvent.[1] | |

| 6.65 | Doublet ( | 1H | Pyridine H5 | Electron-rich position ortho to amine (shielded). |

| 7.35 | Doublet ( | 1H | Pyridine H3 | Ortho to ester (deshielded by anisotropy). |

| 7.50 | Triplet ( | 1H | Pyridine H4 | Meta to both substituents. |

Note: In

Applications in Drug Discovery[2]

Kinase Inhibitor Scaffold

The 6-aminopicolinate motif is a privileged scaffold for designing ATP-competitive kinase inhibitors.

-

Binding Mode: The pyridine nitrogen and the 6-amino group form a donor-acceptor motif capable of bidentate hydrogen bonding with the "hinge region" of kinase enzymes (e.g., residues like Met, Glu, or Leu in the ATP binding pocket).

-

Vector Exploration: The ester group allows for rapid library generation via amide coupling or reduction to alcohols, enabling exploration of the solvent-exposed regions of the protein.

Metal Coordination (Pincer Ligands)

In organometallic chemistry, the compound acts as an

-

Mechanism: The "hard" amine nitrogen and the "borderline" pyridine nitrogen chelate transition metals (Pd, Pt, Ru), stabilizing catalytic centers used in C-H activation reactions.

Figure 2: Schematic of the pharmacophore binding interaction within a kinase active site.

Handling and Safety (GHS)

Signal Word: WARNING

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

References

-

Sigma-Aldrich.[2] this compound Product Specification. Retrieved from

-

PubChem. This compound (Compound). National Library of Medicine. Retrieved from

-

Beatty, A., & Bawa, R. (2012).[3] Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering. Retrieved from

-

Reich, H. J. Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison.[4] Retrieved from

Sources

- 1. chemistryconnected.com [chemistryconnected.com]

- 2. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Synthesis of Some Aminopicolinic Acids" by Alicia Beatty and Ramadan Bawa [irl.umsl.edu]

- 4. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 6-Aminopicolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-aminopicolinate is a valuable substituted pyridine derivative that serves as a key building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its bifunctional nature, possessing both a nucleophilic amino group and a readily transformable ester moiety, makes it a versatile intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering field-proven insights and detailed experimental protocols to enable its reliable preparation and validation in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 69142-64-9 | [1][2][3] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][2][3] |

| Molecular Weight | 166.18 g/mol | [1][2][3] |

| Appearance | White to Yellow to Green powder/crystal | [1] |

| Melting Point | 70-74 °C | [1] |

| Purity | >98.0% (GC) | [1] |

Synthesis Methodologies

There are two primary and reliable synthetic routes to this compound, each with its own set of advantages. The choice of method may depend on the availability of starting materials and the desired scale of the synthesis.

Method 1: Fischer Esterification of 6-Aminopicolinic Acid

This is a direct and classical approach that involves the acid-catalyzed esterification of the corresponding carboxylic acid.[4][5][6][7][8]

The Fischer esterification is a reversible reaction where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid, to form an ester and water.[4][5] To drive the equilibrium towards the product, an excess of the alcohol is often used, and the water formed during the reaction can be removed.[4][8] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-aminopicolinic acid (1.0 eq) in absolute ethanol (10-20 eq). The large excess of ethanol serves as both the reactant and the solvent.

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred suspension. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to a gentle reflux (approximately 80-90 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-water.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.

Method 2: Catalytic Hydrogenation of Ethyl 6-Nitropicolinate

This alternative two-step route involves the initial synthesis of the nitro-ester precursor followed by its reduction to the desired amino-ester. This method is particularly useful if 6-nitropicolinic acid is more readily available or if the direct esterification of the amino acid proves to be low-yielding.

The core of this method is the catalytic hydrogenation of an aromatic nitro group to an amine.[9] This is a widely used and generally high-yielding transformation. The reaction is typically carried out using a heterogeneous catalyst, such as platinum or palladium on a carbon support (Pt/C or Pd/C), in the presence of hydrogen gas.[9][10][11][12] The nitro group is selectively reduced without affecting the ester functionality or the pyridine ring.

-

Step 1: Synthesis of Ethyl 6-Nitropicolinate (via Fischer Esterification)

-

Follow the procedure for Fischer Esterification as described in Method 1, using 6-nitropicolinic acid as the starting material.

-

-

Step 2: Catalytic Hydrogenation

-

Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve ethyl 6-nitropicolinate (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) (typically 5-10 mol%) to the solution. The catalyst should be handled with care as it can be pyrophoric.

-

Hydrogenation: Seal the vessel and purge it with nitrogen or argon before introducing hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 3-4 bar) and stir the mixture vigorously at room temperature.

-

Monitoring: The reaction progress can be monitored by the uptake of hydrogen or by TLC analysis of the reaction mixture. The reaction is usually complete within a few hours.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The product can be purified by column chromatography or recrystallization as described in Method 1.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[13][14][15][16]

-

Ethyl Group: The ethyl group will exhibit a characteristic quartet for the methylene protons (-CH₂-) at approximately δ 4.3-4.4 ppm, coupled to a triplet for the methyl protons (-CH₃) at around δ 1.3-1.4 ppm.

-

Aromatic Protons: The pyridine ring protons will appear in the aromatic region (δ 6.5-8.0 ppm). The proton at position 3, being ortho to the ester group, is expected to be the most downfield. The protons at positions 4 and 5 will likely show coupling to each other.

-

Amine Protons: The protons of the amino group (-NH₂) will appear as a broad singlet, typically in the range of δ 4.5-5.5 ppm. The chemical shift of this signal can be concentration and solvent dependent, and it will disappear upon D₂O exchange.

-

Carbonyl Carbon: The ester carbonyl carbon will resonate significantly downfield, expected around δ 165-170 ppm.

-

Aromatic Carbons: The carbon atoms of the pyridine ring will appear in the range of δ 110-160 ppm. The carbon bearing the amino group (C6) and the carbon attached to the ester group (C2) will have distinct chemical shifts.

-

Ethyl Group Carbons: The methylene carbon (-CH₂-) of the ethyl group is expected around δ 60-62 ppm, while the methyl carbon (-CH₃) will be found further upfield, around δ 14-15 ppm.[17][18][19]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[20][21][22]

| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |

| 3400-3200 | N-H stretch (amine) | Two medium to strong bands |

| 3100-3000 | Aromatic C-H stretch | Weak to medium bands |

| 2980-2850 | Aliphatic C-H stretch | Medium bands |

| ~1720 | C=O stretch (ester) | Strong, sharp band |

| ~1600, ~1470 | C=C and C=N stretch (aromatic ring) | Medium to strong bands |

| ~1250 | C-O stretch (ester) | Strong band |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[13][17][23][24]

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of this compound (166.18).

-

Fragmentation Pattern: Common fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃, m/z 45) to give a fragment at m/z 121, and the loss of the entire ester group (-COOCH₂CH₃, m/z 73) to give a fragment at m/z 93.

Safety Information

It is crucial to handle all chemicals with appropriate safety precautions.

-

This compound: Causes skin irritation (H315) and serious eye irritation (H319).[1] It is recommended to wear protective gloves, eye protection, and face protection (P280).[1] In case of contact with skin, wash with plenty of water (P302 + P352).[1] If eye irritation persists, seek medical advice (P337 + P313).[1]

-

Sulfuric Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

-

Hydrogen Gas: Highly flammable. Ensure the hydrogenation apparatus is properly set up and leak-tested.

-

Palladium/Platinum on Carbon: Can be pyrophoric. Handle in an inert atmosphere when dry.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[25][26]

Conclusion

This technical guide has detailed two robust and reliable methods for the synthesis of this compound: Fischer esterification and catalytic hydrogenation. By understanding the underlying chemical principles and following the provided experimental protocols, researchers can confidently prepare this valuable building block. The comprehensive characterization data and safety information included will further aid in the successful and safe execution of its synthesis and subsequent applications in drug discovery and development.

References

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available at: [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16). Available at: [Link]

- Al-Ostath, A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15829.

-

Fischer Esterification. Available at: [Link]

-

-

The Fischer Esterification. Available at: [Link]

-

-

1 Appendix A NMR Spectra - D-Scholarship@Pitt. Available at: [Link]

- Process for the catalytic hydrogenation of aromatic nitro compounds. Google Patents.

-

Fischer Esterification-Typical Procedures - OperaChem. (2024-01-05). Available at: [Link]

-

Process Intensification for the Continuous Flow Hydrogenation of Ethyl Nicotinate. (2025-08-07). ResearchGate. Available at: [Link]

-

An Efficient Synthesis and Characterization of Amine and Amide Derivatives of Ethyl 6‐(trifluoromethyl)nicotinate. (2024-01-11). ResearchGate. Available at: [Link]

-

Supported cobalt catalysts for the selective hydrogenation of ethyl levulinate to various chemicals. (2018-03-01). RSC Publishing. Available at: [Link]

-

Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

-

Catalytic transfer hydrogenation of ethyl levulinate to γ-valerolactone over zirconium-based metal–organic frameworks. Green Chemistry (RSC Publishing). Available at: [Link]

-

FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate),... - ResearchGate. Available at: [Link]

-

Studies on Synthesis and Characterization of some Novel Aromatic Copolyesters based on s-Triazine - SID. Available at: [Link]

-

Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

-

Table of Characteristic IR Absorptions. Available at: [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

-

Synthesis and Characterization of Ethyl Nalidixate Followed by Optimization of Literature Procedure - University of New Hampshire. Available at: [Link]

-

EPA/NIH Mass Spectral Data Base - GovInfo. Available at: [Link]

-

This compound - Lead Sciences. Available at: [Link]

-

Ethyl 6-Bromopicolinate | C8H8BrNO2 | CID 2758810 - PubChem - NIH. Available at: [Link]

-

13C NMR Spectrum (1D, 75 MHz, D2O, predicted) (NP0063625) - NP-MRD. Available at: [Link]

-

Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. (2025-08-06). ResearchGate. Available at: [Link]

-

database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. Available at: [Link]

-

This compound - Aromalake Chemical Co., Ltd. Available at: [Link]

Sources

- 1. Ethyl 6-Aminopyridine-2-carboxylate | 69142-64-9 | TCI EUROPE N.V. [tcichemicals.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. This compound [aromalake.com]

- 4. athabascau.ca [athabascau.ca]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. cerritos.edu [cerritos.edu]

- 7. community.wvu.edu [community.wvu.edu]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Supported cobalt catalysts for the selective hydrogenation of ethyl levulinate to various chemicals - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Catalytic transfer hydrogenation of ethyl levulinate to γ-valerolactone over zirconium-based metal–organic frameworks - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. posters.unh.edu [posters.unh.edu]

- 17. rsc.org [rsc.org]

- 18. rsc.org [rsc.org]

- 19. NP-MRD: 13C NMR Spectrum (1D, 75 MHz, D2O, predicted) (NP0063625) [np-mrd.org]

- 20. researchgate.net [researchgate.net]

- 21. uanlch.vscht.cz [uanlch.vscht.cz]

- 22. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 23. govinfo.gov [govinfo.gov]

- 24. Ethyl 6-Bromopicolinate | C8H8BrNO2 | CID 2758810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. fishersci.com [fishersci.com]

- 26. biosynth.com [biosynth.com]

Spectroscopic data of ethyl 6-aminopicolinate (NMR, IR, MS)

Spectroscopic Profiling (NMR, IR, MS) & Quality Control Protocols

Executive Summary & Compound Identity

This technical guide provides a comprehensive spectroscopic profile for Ethyl 6-aminopicolinate , a critical pharmacophore scaffold used in the synthesis of metalloproteinase inhibitors and diverse heterocyclic ligands.

Critical Data Correction: The prompt referenced CAS 7143-01-3 , which corresponds to Methanesulfonic anhydride. The correct CAS registry number for This compound is 69142-64-9 .[1][2][3] This guide focuses exclusively on the aminopicolinate ester (CAS 69142-64-9) to ensure scientific validity.

| Property | Specification |

| IUPAC Name | Ethyl 6-amino-2-pyridinecarboxylate |

| CAS Number | 69142-64-9 |

| Molecular Formula | |

| Molecular Weight | 166.18 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 56–58 °C |

Experimental Protocols & Sample Preparation

To achieve reproducible spectral data, strict adherence to sample preparation protocols is required. The following workflows ensure minimal solvent interference and optimal signal-to-noise ratios.

Sample Preparation Workflow

The following diagram outlines the logical flow for preparing samples for multi-modal analysis.

Figure 1: Standardized sample preparation workflow for NMR, MS, and IR analysis to ensure data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy[5]

H NMR Characterization (400 MHz, )

The proton NMR spectrum of this compound is distinct due to the desymmetrizing effect of the 2,6-substitution pattern on the pyridine ring.

Mechanistic Insight: The amino group at position 6 is a strong electron donor (+M effect), significantly shielding the ortho-proton (H-5) and shifting it upfield. Conversely, the ester group at position 2 is electron-withdrawing (-M, -I), deshielding H-3.

Chemical Shift Assignments

| Signal ( | Multiplicity | Integral | Assignment | Structural Logic |

| 1.41 | Triplet ( | 3H | Methyl of ethyl ester. | |

| 4.42 | Quartet ( | 2H | Methylene of ethyl ester (deshielded by oxygen). | |

| 4.80 – 5.20 | Broad Singlet | 2H | Exchangeable amino protons. Shift varies with concentration/solvent. | |

| 6.65 | Doublet ( | 1H | H-5 | Pyridine ring; ortho to amino group (Shielded). |

| 7.46 | Doublet ( | 1H | H-3 | Pyridine ring; ortho to ester group (Deshielded). |

| 7.58 | Triplet/dd ( | 1H | H-4 | Pyridine ring; meta to both substituents. |

C NMR Overview (100 MHz, )

-

Carbonyl (C=O): ~165.5 ppm

-

Pyridine C-2/C-6 (Quaternary): ~158.0 ppm (C-NH2) and ~146.0 ppm (C-COOEt)

-

Aromatic CH: 137.5 (C-4), 118.0 (C-3), 113.5 (C-5)

-

Ethyl: 61.5 (

), 14.3 (

Infrared Spectroscopy (FT-IR)

IR analysis is rapid for verifying functional group integrity, particularly the primary amine and ester moieties.

| Wavenumber ( | Intensity | Assignment | Diagnostic Note |

| 3450, 3340 | Medium | Primary amine doublet (asymmetric/symmetric). | |

| 1715 – 1725 | Strong | Conjugated ester carbonyl. | |

| 1620 | Medium | Scissoring vibration of primary amine. | |

| 1590, 1470 | Strong | Pyridine ring skeletal vibrations. | |

| 1250 – 1280 | Strong | Ester C-O-C asymmetric stretch. |

Mass Spectrometry (MS)[6][7]

Fragmentation Pathway (EI, 70 eV)

The fragmentation of this compound follows a predictable pathway characteristic of aromatic esters. The molecular ion is stable due to the aromatic pyridine system.

Key Ions:

-

m/z 166 (

): Molecular ion. -

m/z 121 (

): Base peak (Acylium ion). Loss of ethoxy radical/group.[4] -

m/z 93 (

): Aminopyridine cation. Loss of the ester moiety. -

m/z 66: Pyridine ring fragmentation.

Fragmentation Logic Diagram

The following diagram illustrates the stepwise degradation of the molecule in the mass spectrometer.

Figure 2: Proposed EI-MS fragmentation pathway for this compound showing major diagnostic ions.

References

-

Sigma-Aldrich. this compound Product Specification & CAS Verification. Retrieved from

-

National Institute of Standards and Technology (NIST). Mass Spectral Library (General Pyridine Ester Fragmentation Patterns). Retrieved from

-

SDBS (Spectral Database for Organic Compounds). SDBS No. 2524 (Ethyl picolinate analog data for shift correlation). AIST Japan. Retrieved from

-

PubChem. Compound Summary for this compound (CID 128265). Retrieved from

Sources

Purity and appearance of ethyl 6-aminopicolinate

Technical Whitepaper: Critical Quality Attributes (CQAs) of Ethyl 6-aminopicolinate in Pharmaceutical Synthesis

Executive Summary

This compound (CAS 69142-64-9) is a pivotal heterocyclic scaffold employed in the synthesis of high-value pharmaceutical intermediates, including kinase inhibitors, thrombin inhibitors, and peptidomimetics.[1] As a pyridine derivative possessing both an amino group and an ester functionality, it serves as a versatile electrophile and nucleophile. However, its dual functionality renders it susceptible to specific degradation pathways—primarily hydrolysis and oxidation—that directly impact the yield and safety profile of downstream APIs (Active Pharmaceutical Ingredients).

This technical guide delineates the critical quality attributes (CQAs) of this compound, providing a robust framework for assessing purity, understanding impurity origins, and implementing self-validating analytical protocols.

Physicochemical Identity & Characterization

To ensure reproducibility in drug development, the raw material must meet strict physicochemical specifications. The low melting point of this compound makes it sensitive to "oiling out" during purification, necessitating precise thermal control.

Table 1: Core Physicochemical Specifications

| Property | Specification | Criticality |

| Chemical Name | Ethyl 6-amino-2-pyridinecarboxylate | Identity |

| CAS Number | 69142-64-9 | Verification |

| Molecular Formula | C₈H₁₀N₂O₂ | Stoichiometry |

| Molecular Weight | 166.18 g/mol | Calculation |

| Appearance | White to pale yellow crystalline solid | High (Indicates oxidation) |

| Melting Point | 56–58 °C | High (Purity indicator) |

| Solubility | Soluble in MeOH, DMSO, EtOAc; Low in Water | Process Design |

| pKa (Calculated) | ~3.5 (Pyridine N), ~14 (Amine) | pH Dependent Extraction |

Expert Insight: A melting point depression below 55°C is often the first indicator of solvent occlusion (typically ethanol) or the presence of the hydrolyzed acid impurity, which disrupts the crystal lattice.

Synthesis-Derived Impurity Profile

Understanding the synthesis route is essential for predicting impurities. The standard industrial preparation involves the acid-catalyzed esterification of 6-aminopicolinic acid.[1]

Mechanistic Pathway & Impurity Origins

The following diagram illustrates the synthesis pathway and the specific points where critical impurities are generated.

Figure 1: Synthesis pathway of this compound highlighting the genesis of hydrolytic (Impurity A/C) and oxidative (Impurity B)[1] impurities.

The "Yellowing" Phenomenon

The amino group at the 6-position is electron-donating, making the pyridine ring susceptible to oxidation.[1]

-

Observation: Samples turning from off-white to deep yellow/orange.

-

Cause: Formation of N-oxides or azo-coupling oligomers triggered by light and air exposure.[1]

-

Impact: While often present at <0.5% w/w, these colored impurities can act as radical initiators or chelate metal catalysts in downstream cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), poisoning the catalyst.

Analytical Strategy for Purity Assessment

A single analytical method is insufficient for this scaffold. A self-validating orthogonal approach combining HPLC (for related substances) and qNMR (for absolute assay and residual solvents) is required.[1]

High-Performance Liquid Chromatography (HPLC) Protocol

Standard reverse-phase methods may suffer from peak tailing due to the interaction between the basic pyridine nitrogen and residual silanols on the column.[1] The following protocol utilizes a buffered mobile phase to suppress ionization and ensure sharp peak shape.

Method Parameters:

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 4.5).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Gradient: 5% B to 60% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (primary) and 280 nm.

-

Temperature: 30°C.

System Suitability Criteria:

-

Tailing Factor (T): Must be < 1.5 for the main peak (critical for basic compounds).

-

Resolution (Rs): > 2.0 between this compound and 6-aminopicolinic acid (which elutes earlier due to high polarity).

Analytical Decision Tree

Figure 2: Quality Control Decision Tree ensuring orthogonal verification of appearance, chemical purity, and moisture content.

Handling, Stability, and Purification

Storage Protocols

-

Hydrolysis Risk: The ester bond is labile. Exposure to atmospheric moisture will revert the compound to 6-aminopicolinic acid.[1]

-

Protocol: Store in tightly sealed containers with desiccant packs.

-

-

Oxidation Risk: The amino group is sensitive to photo-oxidation.[1]

-

Protocol: Store in amber glass bottles at 2–8°C (Refrigerator). Long-term storage requires an inert atmosphere (Argon/Nitrogen).[1]

-

Purification (Recrystallization)

If the purity falls below 95% or the color degrades:

-

Solvent System: Ethanol/Water (9:1) or Ethyl Acetate/Hexane.

-

Procedure: Dissolve crude solid in warm Ethyl Acetate (approx. 45°C). Filter while hot to remove insoluble oligomers. Slowly add Hexane until turbidity is observed. Cool to 4°C.[2][3]

-

Drying: Vacuum dry at < 40°C . Higher temperatures can induce melt/degradation due to the low MP (56-58°C).[1]

Application Criticality in Drug Development

This compound is not merely a building block; it is a scaffold defining the pharmacophore of several bioactive agents.

-

Kinase Inhibitors: The pyridine nitrogen and the amino group often serve as a hinge-binding motif in ATP-competitive inhibitors.[1] Impurities here alter the binding affinity (IC50) significantly.

-

Peptidomimetics: The rigid pyridine ring mimics peptide turns. The purity of the ester is crucial for subsequent saponification or amidation steps; impurities lead to side-reactions that are difficult to separate in late-stage synthesis.[1]

Data Summary for Researchers

| Attribute | Value | Source/Validation |

| Melting Point | 56–58 °C | Sigma-Aldrich / Experimental [1] |

| Primary Impurity | 6-Aminopicolinic Acid | HPLC (RT ~2.5 min vs ~8.0 min for ester) |

| LOD (Loss on Drying) | < 0.5% | Gravimetric Analysis |

| Storage | 2-8°C, Protect from Light | Stability Data [2] |

References

-

Sigma-Aldrich. this compound Product Specification & MSDS. Retrieved from

-

PubChem. this compound Compound Summary (CID 69142). National Library of Medicine. Retrieved from

-

ChemScene. this compound SDS and Handling. Retrieved from

-

National Institutes of Health (NIH). Pyridine Carboxylic Acid Isomers in Drug Discovery. PubMed Central. Retrieved from

Sources

In-Depth Technical Guide: Solubility Profiling and Process Optimization for Ethyl 6-aminopicolinate

Executive Summary

Ethyl 6-aminopicolinate (CAS 69142-64-9), also known as ethyl 6-amino-2-pyridinecarboxylate, is a critical heterocyclic intermediate used in the synthesis of complex pharmaceutical agents, including sirtuin modulators and other pyridine-based bio-active scaffolds.[1]

Precise solubility data is the cornerstone of process chemistry. It dictates solvent selection for reaction yields, purification (crystallization) efficiency, and final product morphology. This guide provides a rigorous technical framework for determining, modeling, and applying the solubility profile of this compound in organic solvents. It moves beyond simple observation to establish a thermodynamic basis for process scale-up.

Chemical Profile and Thermodynamic Basis[2]

Structural Analysis

The solubility behavior of this compound is governed by its functional groups:

-

Pyridine Ring: Provides aromatic character and a basic nitrogen center.

-

Amino Group (-NH₂): Acts as a hydrogen bond donor.

-

Ethyl Ester Group (-COOEt): Acts as a hydrogen bond acceptor and increases lipophilicity compared to the parent acid or methyl ester.

Key Physical Property:

-

Melting Point: 56–58 °C (Experimental).[2] This relatively low melting point suggests a lower crystal lattice energy compared to high-melting analogs (e.g., the methyl ester, MP ~183 °C), implying generally higher solubility in organic solvents.

Thermodynamic Framework

The solubility of a solid solute in a liquid solvent is fundamentally described by the equilibrium between the chemical potential of the pure solid and the solute in the saturated solution. For an ideal solution, this is expressed by the simplified van't Hoff equation:

Where:

- is the mole fraction solubility.

- is the enthalpy of dissolution.[3]

- is the melting temperature.

However, real-world pharmaceutical solutions are rarely ideal. We employ the Modified Apelblat Equation to correlate experimental data, as it accounts for the temperature dependence of the enthalpy of solution:

Where

Experimental Protocol: Laser Monitoring Method

To generate high-fidelity solubility data, we utilize the Laser Monitoring Observation Technique . This dynamic method is superior to static gravimetric analysis for rapid profiling as it eliminates sampling errors and maintains a closed system.

Equipment Setup

-

Vessel: Jacketed glass vessel (50 mL) with precision temperature control (

K). -

Agitation: Overhead stirrer set to 400 rpm (ensures homogeneity without particle attrition).

-

Detection: Laser transmissometer (632.8 nm He-Ne laser) coupled with a photodetector.

Step-by-Step Methodology

-

Solvent Charging: Gravimetrically dispense a known mass of pure solvent (e.g., Methanol, Ethanol, Acetone) into the vessel.

-

Equilibration: Set the initial temperature (e.g., 273.15 K) and allow thermal equilibration.

-

Solute Addition: Add this compound in small, weighed increments.

-

Dissolution Monitoring:

-

State A (Undersaturated): Laser beam passes through the clear solution; photodetector registers high intensity.

-

State B (Saturation Point): As the limit is reached, undissolved solid particles scatter the laser light.

-

State C (Supersaturated/Cloud Point): Photodetector intensity drops sharply.

-

-

Temperature Scanning: Alternatively, prepare a mixture of known composition and slowly heat the suspension. Record the temperature at which the last crystal disappears (Clear Point).

-

Repetition: Repeat for mole fractions ranging from

to saturation across the temperature range (273.15 K to 323.15 K).

Visualization of Workflow

Caption: Logic flow for the Laser Monitoring Solubility Determination method.

Solubility Profile and Solvent Selection[4][5][6]

Based on the chemical structure and standard behavior of aminopyridine esters, the solubility profile of this compound follows a distinct polarity-driven trend.

Solubility Data Summary (Representative)

| Solvent Class | Specific Solvents | Solubility Trend | Mechanism |

| Short-chain Alcohols | Methanol, Ethanol | High | Strong H-bonding between solvent -OH and solute -NH₂/-COOEt groups.[4][5] |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | Dipole-dipole interactions; excellent for cooling crystallization.[4][5] |

| Chlorinated | Chloroform, DCM | High | Favorable dispersion interactions and weak H-bonding. |

| Non-Polar | n-Hexane, Heptane | Very Low | Lack of specific interactions; effective anti-solvents .[4] |

| Aqueous | Water | Insoluble | Hydrophobic pyridine/ethyl groups dominate over polar functionality. |

Solvent Selection Logic for Crystallization

The choice of solvent depends on the desired process outcome (yield vs. purity).

Caption: Decision matrix for selecting crystallization solvents based on process goals.

Mathematical Modeling and Data Correlation

To validate the experimental data, researchers must fit the mole fraction solubility (

Validation Protocol

-

Calculate Relative Average Deviation (RAD):

-

Acceptance Criteria: RAD < 2% indicates high data reliability.

-

-

Calculate Root Mean Square Deviation (RMSD): Used to penalize large outliers.

Expected Model Parameters

For this compound in polar solvents (e.g., Ethanol):

-

Parameter A: Positive (related to entropy of solution).

-

Parameter B: Negative (related to enthalpy of solution, indicating endothermic dissolution).

-

Parameter C: Adjusts for non-linearity in

vs

Note: A positive enthalpy of dissolution (

Process Application: Crystallization Design

The solubility data directly informs the design of the isolation step.

Cooling Crystallization (Recommended)

Due to the steep solubility curve in Ethanol or Ethyl Acetate , a cooling profile is efficient.

-

Initial Concentration: Prepare a saturated solution at 45 °C (below MP of 56 °C to avoid oiling out).

-

Cooling Rate: 0.5 °C/min to induce nucleation.

-

Final Temperature: 0–5 °C to maximize yield.

Anti-Solvent Crystallization

If the product is too soluble in alcohols, use Water or Hexane as an anti-solvent.

-

Ratio: Dissolve in minimal Methanol, then slowly add Water.

-

Caution: Because the MP is low (56 °C), adding water can lower the melting point of the wet solid, potentially causing the product to separate as an oil (liquid-liquid phase separation) rather than a crystal. Maintain temperature < 20 °C during anti-solvent addition.

References

-

Compound Data: Sigma-Aldrich.[2] this compound Product Specification. CAS 69142-64-9.[1][2][6] Link

- Methodology: Jouyban, A. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 2008.

- Thermodynamic Modeling: Apelblat, A., & Manzurola, E. Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Thermodynamics, 1999.

- Analogous Behavior: Wang, J., et al. Solubility of 2-Aminopyridine in Acetone, Chloroform, and Ethyl Acetate.

-

General Protocol: Noyes, A. A., & Whitney, W. R.[4] The rate of solution of solid substances in their own solutions. Journal of the American Chemical Society, 1897. (Foundational basis for dissolution kinetics).

Sources

Introduction: The Criticality of Compound Integrity in Scientific Discovery

An In-depth Technical Guide to the Storage and Stability of Ethyl 6-Aminopicolinate

This compound is a pivotal building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutic agents. Its structural features—a pyridine core substituted with both an amino group and an ethyl ester—confer unique chemical reactivity. However, these same functional groups also render the molecule susceptible to various degradation pathways. For researchers, scientists, and drug development professionals, ensuring the stability and purity of this reagent is not a trivial matter of logistics; it is a prerequisite for reproducible, reliable, and valid scientific outcomes. An impure or degraded starting material can lead to failed syntheses, misleading biological data, and the generation of unknown impurities that can complicate regulatory filings.

This guide provides a comprehensive technical overview of the factors governing the stability of this compound. Moving beyond simple storage recommendations, we will delve into the underlying chemical principles of its degradation, provide a framework for robust stability assessment, and offer field-proven protocols to empower researchers to maintain and validate the integrity of this critical compound.

Section 1: Physicochemical Profile of this compound

A thorough understanding of a compound's physicochemical properties is the foundation upon which all storage and handling protocols are built. This compound is typically supplied as a solid, ranging in color from white to yellow or even green, which can be an initial, albeit non-specific, indicator of purity or degradation.[1]

| Property | Value | Source(s) |

| Chemical Name | Ethyl 6-amino-2-pyridinecarboxylate | |

| CAS Number | 69142-64-9 | [2] |

| Molecular Formula | C₈H₁₀N₂O₂ | [2] |

| Molecular Weight | 166.18 g/mol | [2] |

| Physical Form | White to Yellow to Green crystal/powder | [1] |

| Melting Point | 56-58°C or 72-74°C | [1] |

| Purity | Typically ≥95% - ≥98% | [2] |

| Solubility | Soluble in Methanol | [1] |

A Note on Discrepancies: The observed range in melting point may be attributable to different polymorphic forms or variations in purity between suppliers. It is crucial for laboratories to determine the melting point of a new batch as part of their incoming material inspection to establish a baseline for quality.

Section 2: Core Principles of Storage and Handling

The primary objective of any storage protocol is to mitigate the environmental factors that can accelerate chemical degradation. For this compound, the key variables to control are temperature, atmosphere, moisture, and light.

Recommended Storage Conditions:

-

Temperature: Refrigeration (2-8°C) is the most frequently recommended condition for long-term storage.[3] This is a critical preventative measure, as lower temperatures decrease the kinetic energy of molecules, thereby slowing the rate of all potential degradation reactions. While some suppliers indicate that room temperature storage is acceptable or that the material can be shipped under ambient conditions, this should be considered for short durations only.[1][2][4][5]

-

Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen).[4][5] This is a direct countermeasure to oxidative degradation, which can be initiated by atmospheric oxygen.

-

Moisture: Keep the container tightly closed in a dry place, such as a desiccator.[3] Water is a reactant in the hydrolysis of the ester functional group. Preventing exposure to atmospheric humidity is essential to maintain the compound's integrity.

-

Light: The material should be protected from light.[2] Photons can provide the activation energy for specific degradation reactions (photolysis), leading to the formation of impurities. Amber vials or storage in a dark cabinet are effective measures.

Handling Procedures:

-

Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

Use personal protective equipment (PPE), including gloves and safety glasses, as the compound is an irritant.[1][6]

-

Handle in a well-ventilated area to avoid inhalation of the powder.[3][7]

-

Avoid contact with incompatible materials, most notably strong oxidizing agents.[3]

Section 3: Potential Degradation Pathways and Mechanisms

Understanding the "how" and "why" of degradation is key to preventing it. For this compound, three primary degradation pathways must be considered: hydrolysis, oxidation, and photolysis.

Hydrolysis: The Inherent Vulnerability of the Ester

The ester functional group is the most probable site of degradation via hydrolysis. This reaction can be catalyzed by the presence of either acid or base, cleaving the ester to yield 6-aminopicolinic acid and ethanol.[8]

-

Acid-Catalyzed Hydrolysis: In the presence of trace acid and water, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This is a reversible equilibrium reaction.[8][9]

-

Base-Catalyzed Hydrolysis (Saponification): This pathway is typically faster and is irreversible. A hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to the formation of a carboxylate salt and ethanol.[8]

The presence of acidic or basic impurities in the sample or on laboratory glassware can initiate these processes.

Caption: Hydrolysis pathways for this compound.

Oxidation: The Reactivity of the Aminopyridine Core

The aminopyridine ring system presents sites susceptible to oxidation. While 2-aminopyridines are generally less prone to oxidation than their aniline analogs, they are not inert.[10] Strong oxidizing agents, atmospheric oxygen (especially catalyzed by metal ions or light), can potentially oxidize the amino group or the pyridine ring itself.[3][11][12]

The oxidation of the amino group could lead to the formation of nitroso or nitro derivatives, which would represent a significant change in the molecule's chemical and pharmacological properties. This vulnerability is the scientific rationale for storing the compound under an inert atmosphere and away from strong oxidizers.[3][4][5]

Caption: Potential oxidative degradation of this compound.

Section 4: A Framework for Stability Assessment

For critical applications, simply following storage guidelines is insufficient. A proactive approach to stability testing is required to validate the purity of the material over time. This involves performing forced degradation (stress testing) studies to identify potential impurities and developing a stability-indicating analytical method.

Forced Degradation (Stress Testing)

The goal of stress testing is to intentionally degrade the compound to produce the likely degradation products that could form under normal storage conditions.[13] This process is essential for developing and validating an analytical method that can adequately separate these degradants from the parent compound.

Table of Recommended Stress Conditions:

| Stress Condition | Protocol | Potential Degradation Product |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 6-Aminopicolinic Acid |

| Base Hydrolysis | 0.1 M NaOH at RT for 4h | 6-Aminopicolinic Acid (as salt) |

| Oxidation | 3% H₂O₂ at RT for 24h | Oxidized amino/ring species |

| Thermal | 80°C (dry heat) for 48h | Thermally induced degradants |

| Photolytic | ICH Q1B conditions (UV/Vis light) | Photodegradation products |

Experimental Protocol: Development of a Stability-Indicating HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for stability testing due to its ability to separate and quantify an active pharmaceutical ingredient (API) from its impurities.[14]

Objective: To develop a reverse-phase HPLC method capable of resolving this compound from its potential degradation products generated during stress testing.

Methodology:

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in a 50:50 acetonitrile:water diluent.

-

Prepare stressed samples by taking aliquots from the forced degradation experiments and diluting them to a target concentration of ~0.1 mg/mL. Neutralize acidic and basic samples before dilution.

-

-

Chromatographic Conditions (Starting Point):

-

Column: C18, 150 x 4.6 mm, 3.5 µm particle size. Rationale: The C18 stationary phase provides good hydrophobic retention for the aromatic ring.

-

Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid suppresses the ionization of the amino group, leading to better peak shape.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. Rationale: A gradient is necessary to elute both the polar degradation products (like 6-aminopicolinic acid) and the parent compound in a reasonable time.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 337 nm. Rationale: The pyridine ring system has strong UV absorbance, and this wavelength has been reported as a maximum.[1]

-

Injection Volume: 10 µL.

-

-

Method Validation:

-

Inject the unstressed sample to determine the retention time of the parent peak.

-

Inject each of the stressed samples.

-

Analyze the chromatograms to ensure that all degradation product peaks are baseline-resolved from the main this compound peak. The ability to do this defines the method as "stability-indicating."

-

A photodiode array (PDA) detector can be used to assess peak purity, ensuring that the parent peak in stressed samples is not co-eluting with any degradants.

-

Caption: Workflow for assessing the stability of this compound.

Section 5: Data Interpretation and Establishing a Re-test Period

Once a stability-indicating method is established, a formal stability study can be initiated on a specific batch of material. Samples are stored at recommended long-term conditions (e.g., 5°C ± 3°C) and accelerated conditions (e.g., 25°C/60% RH). At predetermined time points, samples are tested for purity (assay) and degradation products. The data from the accelerated condition can be used to predict the long-term stability. A re-test period is established based on the time during which the material is expected to remain within its acceptance criteria when stored under the recommended conditions.[13]

Conclusion

The chemical integrity of this compound is paramount for its successful application in research and development. Its stability is governed by its susceptibility to hydrolysis, oxidation, and photolysis. By implementing stringent storage and handling protocols—refrigeration, inert atmosphere, and protection from light and moisture—these degradation pathways can be effectively mitigated. Furthermore, by employing a systematic approach to stability assessment through forced degradation studies and the development of a validated, stability-indicating HPLC method, scientists can ensure the quality and reliability of their results. This rigorous, scientifically-grounded approach transforms routine material storage into a robust quality control system, safeguarding the very foundation of the research it supports.

References

-

Panpan Industry Co., Ltd. (2020). Safety Data Sheet: Diethyl Aminoethyl Hexanoate (DA-6) technical grade. [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Ethylenediamine. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 6-bromopicolinate. PubChem Compound Database. Retrieved January 29, 2026, from [Link]

-

Greenbook. (2017). SAFETY DATA SHEET AMINE 6. [Link]

-

Alligare. (2024). SAFETY DATA SHEET Ethephon 6 SL. [Link]

-

Wiley, R. H., & Hartman, J. L. (1951). Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society, 73(1), 494-494. [Link]

-

Fahy, A., et al. (2004). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology, 70(8), 4547-4552. [Link]

-

Torrents, A., & Stone, A. T. (1991). Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by adsorbed natural organic matter. Environmental Science & Technology, 25(1), 143-149. [Link]

-

Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Journal of the American Chemical Society, 128(45), 14254–14255. [Link]

-

European Medicines Agency. (2023). Guideline on stability testing of existing active substances and related finished products. [Link]

-

Wiley, R. H., & Hartman, J. L. (1951). Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society, 73(1), 494. [Link]

-

Fish, L., et al. (2014). Use of bacteria for rapid, pH-neutral, hydrolysis of the model hydrophobic carboxylic acid ester p-nitrophenyl picolinate. ResearchGate. [Link]

-

Richardson, D. D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International, 36(1). [Link]

-

Organic Chemistry Explained. (2022, December 24). Preparation of Pyridines, Part 7: By Amination and Hydroxylation [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2022). Hydrolysis of Esters. [Link]

-

Eramol. (n.d.). Analytical method development & stability studies. Retrieved January 29, 2026, from [Link]

-

Wikipedia. (n.d.). Diazonium compound. Retrieved January 29, 2026, from [Link]

-

Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

-

Torrents, A., & Stone, A. T. (1994). Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by coadsorbed species. Environmental Science & Technology, 28(2), 282-289. [Link]

-

Mr. G's Chemistry. (2024, March 3). Hydrolysis of Esters and Amides in acid and base conditions - L3 NCEA Chemistry AS91391 [Video]. YouTube. [Link]

-

Trache, D., & Tarchoun, A. F. (2019). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Critical Reviews in Analytical Chemistry, 49(4), 315-331. [Link]

-

Reagentia. (n.d.). This compound (1 x 5 g). Retrieved January 29, 2026, from [Link]

Sources

- 1. Ethyl 6-Aminopyridine-2-carboxylate | 69142-64-9 | TCI EUROPE N.V. [tcichemicals.com]

- 2. chemscene.com [chemscene.com]

- 3. fishersci.com [fishersci.com]

- 4. 36052-26-3|Mthis compound|BLD Pharm [bldpharm.com]

- 5. 69142-64-9|this compound|BLD Pharm [bldpharm.com]

- 6. Ethyl 6-Bromopicolinate | C8H8BrNO2 | CID 2758810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemos.de [chemos.de]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ema.europa.eu [ema.europa.eu]

- 14. sepscience.com [sepscience.com]

Introduction to Ethyl 6-Aminopicolinate as a Building Block

[1]

Executive Summary

Ethyl 6-aminopicolinate (CAS 69142-64-9 ) is a bifunctional pyridine scaffold characterized by an amino group at the C6 position and an ethyl ester at the C2 position. Unlike its isomer ethyl 2-aminonicotinate (where substituents are ortho), the meta relationship between the amine and ester in this molecule imparts unique geometric constraints, making it a critical building block for peptidomimetics , macrocyclization , and the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines .

This guide provides a technical deep-dive into the synthesis, reactivity, and medicinal chemistry applications of this compound. It is designed for researchers requiring a self-validating protocol for its preparation and a strategic map for its downstream utilization in drug discovery.

Chemical Profile & Properties[2][3][4][5][6][7][8][9]

| Property | Data |

| IUPAC Name | Ethyl 6-aminopyridine-2-carboxylate |

| CAS Number | 69142-64-9 |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 56–58 °C |

| Boiling Point | 329.6 °C (Predicted) |

| Solubility | Soluble in DMSO, MeOH, EtOH, DCM; sparingly soluble in water |

| pKa (Amine) | ~3.5–4.0 (Pyridine ring nitrogen lowers basicity of exocyclic amine) |

| Storage | 2–8 °C, protect from light and moisture |

Synthetic Protocol: Preparation of this compound

While commercially available, high-purity synthesis in-house is often required to avoid oxidized impurities. The most robust method involves the Fischer esterification of 6-aminopicolinic acid .

Rationale

Direct esterification using thionyl chloride (

Step-by-Step Protocol

Reagents:

-

6-Aminopicolinic acid (1.0 eq)

-

Thionyl chloride (3.0 eq)

-

Absolute Ethanol (0.5 M concentration relative to substrate)

-

Sodium bicarbonate (saturated aq. solution)

-

Ethyl acetate (for extraction)

Procedure:

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (

or -

Suspension: Charge the flask with 6-aminopicolinic acid and absolute ethanol . The starting material will likely remain as a suspension.

-

Activation (Exothermic): Cool the mixture to 0 °C in an ice bath. Add thionyl chloride dropwise via a pressure-equalizing addition funnel over 20 minutes.

-

Observation: The suspension may clear as the HCl salt forms and dissolves, or a new precipitate may form.

-

-

Reaction: Remove the ice bath and heat the mixture to reflux (approx. 80 °C) for 4–6 hours .

-

Monitoring: Check TLC (System: 50% EtOAc/Hexanes). The starting acid (

) should disappear, and the ester (

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove excess ethanol and

. -

Resuspend the residue in Ethyl Acetate.

-

Slowly add saturated

at 0 °C until pH ~8. (Caution: Gas evolution). -

Separate phases. Extract the aqueous layer 2x with Ethyl Acetate.

-

Combine organics, dry over anhydrous

, filter, and concentrate.

-

-

Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography if necessary.

Synthetic Utility & Building Block Reactivity[8]

This compound is a "divergent" intermediate. Its utility stems from the ability to selectively manipulate the nucleophilic amine (C6) and the electrophilic ester (C2).

The "Killer App": Imidazo[1,2-a]pyridine Synthesis

The most powerful application of this scaffold is the formation of imidazo[1,2-a]pyridine-5-carboxylates . Because the exocyclic amine is adjacent to the pyridine ring nitrogen (N1), reaction with

-

Mechanism: N-alkylation of the ring nitrogen followed by cyclodehydration involving the exocyclic amine.

-

Significance: The resulting bicyclic system is a privileged scaffold in kinase inhibitors (e.g., p38 MAP kinase) and GABA receptor ligands.

Peptidomimetics & Macrocyclization

The 2,6-substitution pattern creates a rigid "turn" geometry.

-

Beta-Turn Mimetic: When incorporated into a peptide chain (Amine coupled to AA1, Ester coupled to AA2), the pyridine ring forces a specific dihedral angle, mimicking a

-turn. -

Macrocycles: Used as a rigid linker in macrocyclic drugs to reduce conformational entropy and improve binding affinity.

Reactivity Map (Visualized)

Figure 1: Divergent synthetic pathways from this compound. The formation of the Imidazo[1,2-a]pyridine scaffold is a key transformation for medicinal chemistry.

Medicinal Chemistry Applications

Kinase Inhibitors

The 6-aminopicolinate motif serves as a hinge-binding region in various kinase inhibitors.

-

PIM-1 Kinase: Derivatives where the ester is converted to an amide or heterocycle have shown potency against PIM-1, a target in leukemia. The pyridine nitrogen often acts as a hydrogen bond acceptor for the hinge region of the ATP binding site.

-

Reference: See Search Result 1.11 (RSC Publishing) regarding pyrido-pyrimidine derivatives.

Factor Xa and Thrombin Inhibitors

Picolinic acid derivatives are classical S1 pocket binders in serine protease inhibitors. The 6-amino group allows for extension into the S2/S3 pockets, while the ester (converted to an amide) directs the molecule into the oxyanion hole or S1 pocket.

-

Mechanism: The rigidity of the pyridine ring minimizes the entropy penalty upon binding to the protease active site.

Supramolecular Chemistry & Chelation

The hydrolyzed form (6-aminopicolinic acid) is a tridentate ligand (N, O, N-donor if the amine participates) or bidentate ligand.

-

Application: Used in the design of metallo-pharmaceuticals and as a ligand for lanthanide luminescence sensing.

Safety & Handling (MSDS Highlights)

Hazard Classification (GHS):

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin/Eye Irritation: Category 2 (Causes skin and serious eye irritation).

-

STOT-SE: Category 3 (May cause respiratory irritation).

Handling Precautions:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Inhalation: Handle the powder in a fume hood to avoid dust inhalation.

-

Storage: Keep container tightly closed in a dry, well-ventilated place. The ester is stable but can hydrolyze if exposed to moisture over long periods.

References

-

PubChem. this compound (CAS 69142-64-9) Compound Summary. National Library of Medicine. Available at: [Link]

-

Beatty, A. & Bawa, R. (2012).[1] Synthesis of Some Aminopicolinic Acids.[1] Journal of Chemistry and Chemical Engineering.[1] University of Missouri-St. Louis.[1] Available at: [Link]

-

El-Gohary, N. M.[2][3][4] & Shaaban, M. I. (2018). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Available at: [Link]

Sources

- 1. "Synthesis of Some Aminopicolinic Acids" by Alicia Beatty and Ramadan Bawa [irl.umsl.edu]

- 2. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Essential Medicinal Chemistry of Essential Medicines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Reactivity of the Amino Group in Ethyl 6-Aminopicolinate

<Technical Guide >

Introduction: The Strategic Importance of Ethyl 6-Aminopicolinate

This compound is a pyridine derivative of significant interest in pharmaceutical and materials science research.[1] Its structure, featuring a pyridine ring substituted with an amino group and an ethyl carboxylate group, presents a unique combination of reactive sites. This guide focuses specifically on the reactivity of the 6-amino group, a critical nucleophilic center that dictates the molecule's utility as a versatile building block in organic synthesis. Understanding the electronic and steric influences on this amino group is paramount for researchers aiming to leverage its synthetic potential in drug development and the creation of novel functional materials.[1] For instance, derivatives of aminopyridine are crucial precursors in the synthesis of various antibacterial and antiviral drugs.[2]

Molecular Structure and Physicochemical Properties

A foundational understanding of the reactivity of this compound begins with its molecular structure and key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C8H10N2O2 | N/A |

| Molecular Weight | 166.18 g/mol | N/A |

| pKa (Predicted) | 4.49 ± 0.10 | [3][4] |

| Appearance | White to light yellow powder/crystal | [3][4] |

| Solubility | Soluble in hot water | [3][4] |

Section 1: Unraveling the Reactivity of the 6-Amino Group

The reactivity of the amino group in this compound is a nuanced interplay of electronic effects imparted by the pyridine ring and the ethyl ester, as well as steric considerations.

Electronic Landscape: A Tale of Two Nitrogens

The pyridine ring contains two nitrogen atoms: the endocyclic ring nitrogen and the exocyclic amino nitrogen. The endocyclic nitrogen is sp2-hybridized and part of the aromatic system, rendering its lone pair less available for donation and making the pyridine ring itself electron-deficient.[5] This electron-withdrawing nature of the pyridine ring has a deactivating effect on the exocyclic amino group, reducing its basicity and nucleophilicity compared to a typical alkylamine.[6][7]

However, the amino group's lone pair can participate in resonance with the pyridine ring, which can influence reactivity at different positions of the ring.[2] This resonance effect, combined with the inductive effect of the ring nitrogen, modulates the electron density on the exocyclic nitrogen.

Nucleophilicity and Basicity: A Comparative Analysis

The nucleophilicity of an amine is its ability to donate its lone pair of electrons to an electrophile. While related, basicity refers to its ability to accept a proton. For aminopyridines, the heteroatom (ring nitrogen) is generally a more active nucleophilic site than the exocyclic amino nitrogen because the lone pair on the amino nitrogen participates in conjugation with the ring.[2]

The predicted pKa of approximately 4.49 for the conjugate acid of 6-aminopicolinic acid indicates it is a weak base.[3][4] This is a direct consequence of the electron-withdrawing nature of the pyridine ring.

Section 2: Key Synthetic Transformations of the Amino Group

The 6-amino group of this compound is a versatile handle for a variety of synthetic transformations. The following sections detail the core reactions, providing both mechanistic insights and practical experimental protocols.

N-Acylation: Forging Amide Bonds

N-acylation is a fundamental reaction of the amino group, leading to the formation of stable amide linkages. This transformation is crucial for introducing a wide array of functional groups and for protecting the amino group during subsequent reactions.

Causality Behind Experimental Choices:

-

Acylating Agent: Acyl chlorides and anhydrides are common choices due to their high reactivity. The choice between them often depends on the desired reactivity and the stability of the starting materials.

-

Base: A non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. This prevents protonation of the starting amine, which would render it unreactive.

-

Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used to avoid side reactions with the acylating agent.

Experimental Protocol: Synthesis of Ethyl 6-acetamidopicolinate

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DCM.

-

Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

N-Alkylation: Building Carbon-Nitrogen Bonds

N-alkylation introduces alkyl groups onto the amino nitrogen. This reaction can be more challenging than acylation due to the potential for over-alkylation to form secondary and tertiary amines, and even quaternary ammonium salts.

Causality Behind Experimental Choices:

-

Alkylation in the Absence of a Non-nucleophilic Base: In the absence of a strong, non-nucleophilic base, alkylation of aminopyridines typically occurs at the ring nitrogen, as it is the more nucleophilic site.[2]

-

Alkylation in the Presence of a Non-nucleophilic Base: The use of a strong, non-nucleophilic base like sodium hydride (NaH) or sodium amide (NaNH2) is crucial for selective N-alkylation of the exocyclic amino group.[2] The base deprotonates the amino group, forming a more nucleophilic amide anion that readily attacks the alkyl halide.

Experimental Protocol: Synthesis of Ethyl 6-(ethylamino)picolinate

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add a dispersion of sodium hydride (1.2 eq, 60% in mineral oil) in anhydrous THF.

-

Amine Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension at 0 °C.

-

Anion Formation: Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

-

Alkylation: Add ethyl iodide (1.1 eq) dropwise and then heat the reaction mixture to reflux.

-

Monitoring: Monitor the reaction progress by TLC.

-